1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro-
Description
Table 1: Elemental Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 12 | 1.008 | 12.10 |
| Br | 1 | 79.90 | 79.90 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 306.15 |
The compound’s exact mass is 305.0044 g/mol, calculated using isotopic distributions. Its SMILES notation (Simplified Molecular-Input Line-Entry System) is O=C1N(C(=O)C2=C1CCCC2)C3=CC=C(Br)C=C3 , which encodes the connectivity of atoms and functional groups. The InChIKey (International Chemical Identifier Key) DEMFUFJSZCRLRV-UHFFFAOYSA-N provides a standardized hash for digital databases.
Properties
CAS No. |
59647-95-9 |
|---|---|
Molecular Formula |
C14H12BrNO2 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12BrNO2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h3-5,8H,1-2,6-7H2 |
InChI Key |
JSTBSVFFVHWUGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Condensation and Functionalization of Phthalimide Derivatives
The acidic proton at the 2-position imide nitrogen of phthalimide allows condensation with multifunctional pharmacophores, such as arylpiperazines or aryl halides, to form substituted isoindoline-1,3-diones. For example, derivatives with aryl substituents at the 2-position can be synthesized by reacting phthalimide with 3-bromophenyl-containing intermediates under controlled conditions, often involving:
- Use of organic bases like triethylamine.
- Solvents such as acetic acid or other organic acids.
- Elevated temperatures (~120 °C) to facilitate condensation.
- Purification by flash chromatography.
This method is supported by research on isoindoline-1,3-dione derivatives designed for biological activity, where the introduction of aryl groups at the 2-position was achieved via condensation with arylpiperazines or related compounds.
Cobalt-Catalyzed [2+2+2] Cycloaddition
A concise and efficient method to construct succinimide-fused isoindole derivatives involves cobalt-catalyzed [2+2+2] cycloaddition of 1,6-diynes with maleimides. The general procedure includes:
- Mixing 1,6-diyne substrates with maleimides in the presence of cobalt bromide (CoBr2), a diphosphine ligand (dppp), and zinc powder as a reducing agent.
- Conducting the reaction in tetrahydrofuran (THF) under nitrogen atmosphere at 100 °C for approximately 18 hours.
- Workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification by flash chromatography.
- This method yields densely substituted succinimide-fused cyclohexadienes with high efficiency (up to 96% yield).
Although this method is described for related isoindole derivatives, it provides a valuable synthetic route adaptable for 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- by selecting appropriate diyne and maleimide precursors.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with Aryl Precursors | Phthalimide, 3-bromophenyl intermediates, triethylamine, acetic acid, 120 °C | Straightforward, scalable | 70–90 | Suitable for introducing bromophenyl group |
| Co-Catalyzed [2+2+2] Cycloaddition | 1,6-Diynes, maleimides, CoBr2, dppp, Zn, THF, 100 °C, N2 atmosphere | High regioselectivity, efficient | Up to 96 | Forms fused ring systems, adaptable |
| Microwave-Assisted Synthesis | Phthalimide derivatives, microwave irradiation | Rapid reaction, improved yields | Variable | Useful for accelerating synthesis steps |
Research Findings and Analytical Characterization
Synthesized 1H-Isoindole-1,3(2H)-dione derivatives, including those with bromophenyl substituents, have been characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm the structure and substitution pattern.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic imide carbonyl stretches.
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms molecular weight and purity.
- X-ray Crystallography : Used in some cases to confirm the three-dimensional structure of the fused ring systems.
Biological activity assays, such as acetylcholinesterase and butyrylcholinesterase inhibition tests, have been performed on related isoindoline-1,3-dione derivatives, indicating potential for neurodegenerative disease therapy, although specific activity data for the 3-bromophenyl tetrahydro derivative require further study.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
- 2-(3-Fluorophenyl) Analogs : Fluorine, being smaller and less lipophilic than bromine, reduces steric hindrance but may weaken hydrophobic interactions. For example, fluorophenyl derivatives exhibit moderate COX-2 inhibition (IC₅₀ ~20–40 µM), whereas brominated analogs are hypothesized to show stronger binding due to bromine’s higher molar refractivity and electron-withdrawing effects .
- 2-(4-Chlorophenyl) Derivatives : Chlorine’s intermediate electronegativity enhances oxidative stability compared to bromine. In molecular docking, chlorophenyl groups form halogen bonds with residues like Arg120 in COX-2, a feature likely shared by brominated analogs .
Arylpiperazine-Linked Derivatives
Compounds with arylpiperazine linkers (e.g., 2-(6-[(4-chlorophenyl)methoxy]-2-pyridinyl)-4,5,6,7-tetrahydro- ) demonstrate enhanced COX-2 selectivity (COX-2/COX-1 ratio >2) due to extended hydrophobic interactions with subdomains of the COX-2 active site . In contrast, the direct 3-bromophenyl attachment in the target compound may favor COX-1 inhibition, as shorter substituents align better with the smaller COX-1 binding pocket .
Methoxy-Substituted Derivatives
Methoxy groups (e.g., 2-(4-methoxyphenyl)- ) improve solubility but reduce membrane permeability. For instance, methoxy derivatives showed lower COX-1 inhibition (IC₅₀ ~50 µM) compared to brominated analogs, which are predicted to have higher LogP values (~3.5–4.0) .
Physicochemical and Pharmacokinetic Properties
Lipinski’s Rule Compliance
- Target Compound: Predicted molecular weight (MW) ~330 g/mol, LogP ~3.8, hydrogen bond acceptors (HBA) = 3, donors (HBD) = 0. Complies with Lipinski’s criteria for oral bioavailability .
- Comparison :
Redox Properties
Bromophenyl substituents increase susceptibility to reduction, forming radical anions that may contribute to pro-oxidant or antioxidant effects. This contrasts with irreversible reduction observed in nitro-substituted analogs (e.g., 5-Nitro-2-(2-phenylethyl)- ), which exhibit anticonvulsant activity via Na⁺ channel modulation .
Molecular Docking and Target Interactions
COX-1/COX-2 Inhibition
- Target Compound : The 3-bromophenyl group is predicted to form π-σ interactions with Leu352 in COX-1 and π-alkyl interactions with Val116 in COX-2. Its moderate size may prevent deep penetration into the COX-2 side pocket, reducing selectivity .
- Analog Comparison :
Anticancer Activity
However, cytotoxicity data for the target compound are lacking, whereas tetrahydro analogs generally show low toxicity (IC₅₀ >90 µM in viability assays) .
Data Tables
Table 2: Physicochemical Properties
| Compound | MW (g/mol) | LogP | HBA | HBD |
|---|---|---|---|---|
| Target Compound | 330 | 3.8 | 3 | 0 |
| 2-(3-Fluorophenyl) | 290 | 3.2 | 3 | 0 |
| N-(Hydroxymethyl)phthalimide | 177 | 0.5 | 3 | 1 |
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a unique isoindole backbone and a bromophenyl substituent, which may enhance its reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse studies and findings.
The molecular formula of 1H-Isoindole-1,3(2H)-dione, 2-(3-bromophenyl)-4,5,6,7-tetrahydro- is C₁₄H₈BrNO₂ with a molecular weight of approximately 302.12 g/mol. The compound is characterized by its tetrahydro structure and the presence of a bromine atom which contributes to its reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈BrNO₂ |
| Molecular Weight | 302.12 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 449.3 ± 47.0 °C |
| Flash Point | 225.6 ± 29.3 °C |
Biological Activity Overview
Research indicates that derivatives of isoindole compounds often exhibit significant biological activities including:
- Antimicrobial Activity : Isoindole derivatives have shown potential as antibacterial and antifungal agents.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 while enhancing anti-inflammatory factors such as IL-10 .
- Anticancer Potential : Preliminary studies indicate that isoindole derivatives may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The biological effects of 1H-Isoindole-1,3(2H)-dione derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes involved in inflammation and cancer progression, such as acetylcholinesterase and cyclooxygenase-2 (COX-2) .
- Modulation of Signaling Pathways : These compounds may influence signaling pathways related to inflammation and apoptosis by modulating the expression of various cytokines and transcription factors like NF-kB .
Case Studies
- Anticancer Activity : A study evaluated a series of isoindole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory potential of isoindole derivatives in macrophage models. The findings demonstrated that these compounds could significantly reduce the production of nitric oxide and inflammatory cytokines in response to lipopolysaccharide stimulation .
Q & A
Q. Table 1: Key Parameters for In Vivo Analgesia Studies
Q. Table 2: In Vitro vs. In Vivo Data Reconciliation Checklist
| Discrepancy Source | Mitigation Strategy |
|---|---|
| Low Bioavailability | Formulate with cyclodextrins or liposomes |
| Metabolic Degradation | Identify metabolites via HRMS |
| Off-Target Effects | CRISPR screening or kinase profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
